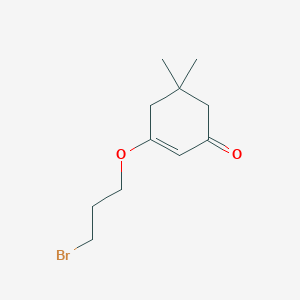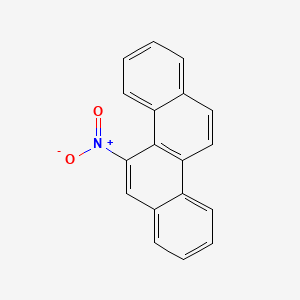
Chrysene, 5-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chrysene, 5-nitro- is a derivative of chrysene, a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C18H12. Chrysene itself consists of four fused benzene rings, and the addition of a nitro group at the 5th position modifies its chemical properties and potential applications. This compound is of interest in various scientific fields due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Chrysene, 5-nitro- typically involves the nitration of chrysene. This process can be carried out by reacting chrysene with a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions usually require controlled temperatures to avoid over-nitration and to ensure the selective formation of the 5-nitro derivative.
Industrial Production Methods: While the nitration process is commonly used in laboratory settings, industrial production methods may involve more sophisticated techniques to ensure high yield and purity. These methods might include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Chrysene, 5-nitro- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group can be further substituted by other electrophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The aromatic rings can be oxidized to form quinones or other oxygenated derivatives.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products:
Reduction: Chrysene, 5-amino-.
Oxidation: Chrysene quinones.
Wissenschaftliche Forschungsanwendungen
Chrysene, 5-nitro- has several applications in scientific research:
Chemistry: Used as a reference compound in the study of PAHs and their behavior.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential use in drug development, particularly in cancer research.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Chrysene, 5-nitro- involves its interaction with various molecular targets. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The aromatic structure allows it to intercalate with DNA, potentially leading to mutagenic or carcinogenic effects.
Vergleich Mit ähnlichen Verbindungen
Pyrene: Another PAH with four fused benzene rings but without the nitro group.
Tetracene: A PAH with four linearly fused benzene rings.
Triphenylene: A PAH with a different arrangement of four benzene rings.
Uniqueness: Chrysene, 5-nitro- is unique due to the presence of the nitro group, which significantly alters its chemical properties and potential applications compared to other PAHs. This modification enhances its reactivity and makes it a valuable compound for various scientific studies.
Eigenschaften
CAS-Nummer |
89455-17-4 |
|---|---|
Molekularformel |
C18H11NO2 |
Molekulargewicht |
273.3 g/mol |
IUPAC-Name |
5-nitrochrysene |
InChI |
InChI=1S/C18H11NO2/c20-19(21)17-11-13-6-2-3-7-14(13)16-10-9-12-5-1-4-8-15(12)18(16)17/h1-11H |
InChI-Schlüssel |
QLZJJKYYXIPEGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC4=CC=CC=C34)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




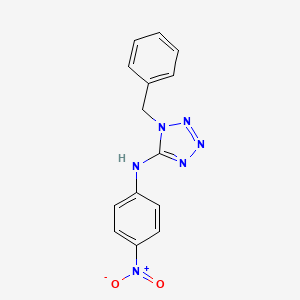
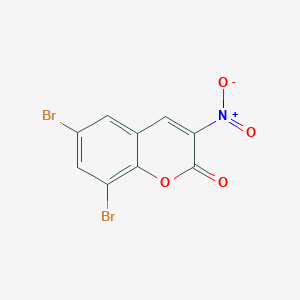
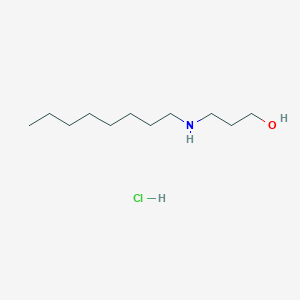
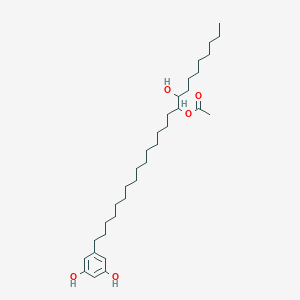
![2-[(1,3-Dithiolan-2-ylidene)amino]-6-phenyl-4H-1,3-oxazin-4-one](/img/structure/B14401022.png)
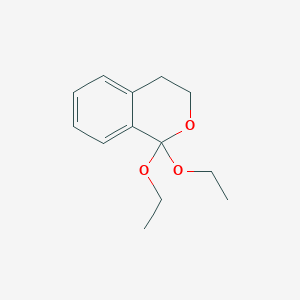

![1,3,5-Tri-tert-butyl-2-[(tert-butylsulfanyl)methyl]benzene](/img/structure/B14401035.png)
![Ethyl ({[2-(thiophen-2-yl)ethyl]carbamoyl}oxy)acetate](/img/structure/B14401041.png)
![N-(3-Chlorophenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14401045.png)
